

# Spectroscopic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-phenylglycidate*

Cat. No.: B7769710

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This technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl 3-phenylglycidate** (CAS 121-39-1), an important intermediate in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural confirmation of **ethyl 3-phenylglycidate** relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m		5H, Aromatic ( $C_6H_5$ )
4.20	q	7.1	2H, Methylene (- $OCH_2CH_3$ )
4.05	d	1.8	1H, Epoxide CH
3.50	d	1.8	1H, Epoxide CH
1.25	t	7.1	3H, Methyl (- $OCH_2CH_3$ )

### $^{13}C$ NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
168.0	Carbonyl ( $C=O$ )
135.0	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
126.0	Aromatic CH
61.5	Methylene (- $OCH_2$ )
58.0	Epoxide CH
57.5	Epoxide CH
14.0	Methyl (- $CH_3$ )

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030	Medium	Aromatic C-H stretch
2980	Medium	Aliphatic C-H stretch
1750	Strong	C=O (ester) stretch
1250	Strong	C-O (ester) stretch
850	Medium	Epoxide ring vibration

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
192	20	[M] <sup>+</sup> (Molecular Ion)
135	100	[M - CO <sub>2</sub> Et] <sup>+</sup>
107	80	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	60	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **ethyl 3-phenylglycidate**.

### NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.

- Sample Preparation: Approximately 10-20 mg of **ethyl 3-phenylglycidate** is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters are used.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample like **ethyl 3-phenylglycidate**, the spectrum is typically recorded using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

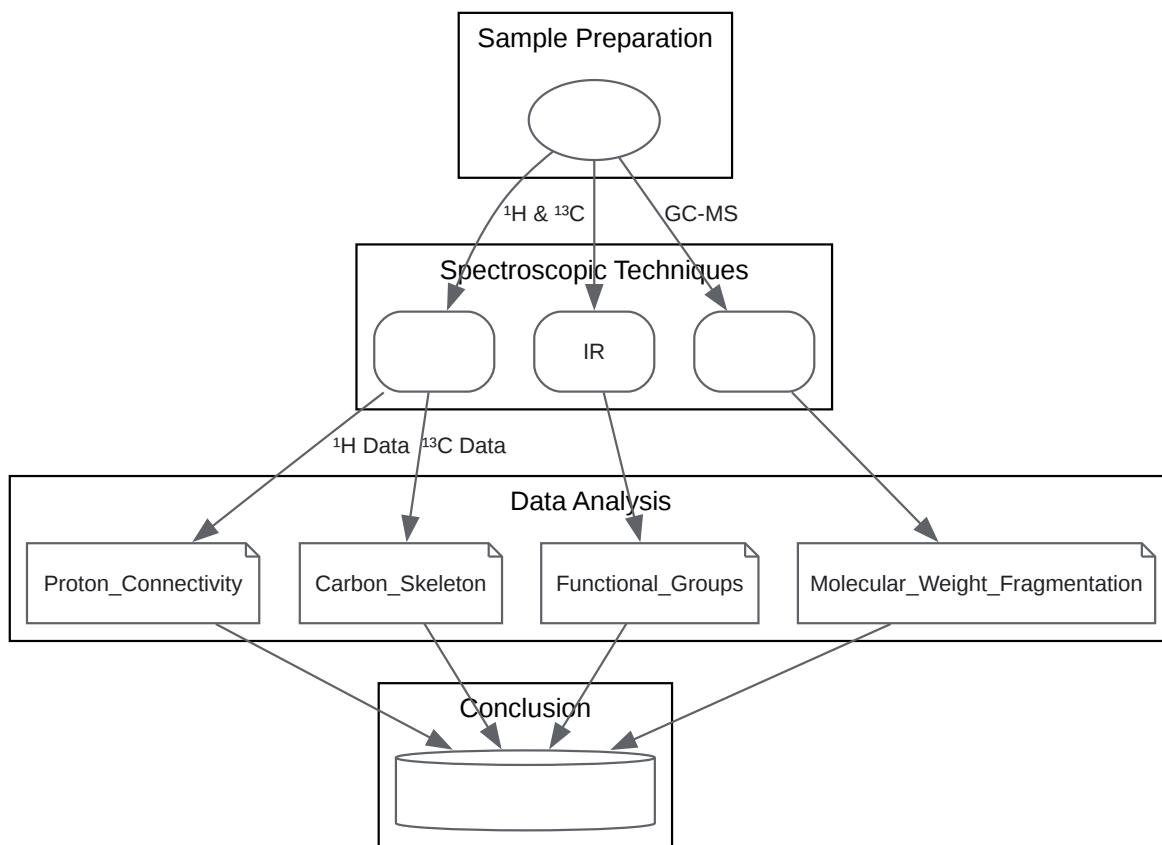
### Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.
- Sample Preparation: A dilute solution of **ethyl 3-phenylglycidate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: A small volume of the prepared solution is injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **ethyl 3-phenylglycidate** using the described spectroscopic methods.



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Caption: Workflow for the structural elucidation of **ethyl 3-phenylglycidate**.

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